molecular formula C12H11ClO3 B8293245 Ethyl(6-chloro-1-benzofuran-3-yl)acetate

Ethyl(6-chloro-1-benzofuran-3-yl)acetate

Cat. No.: B8293245
M. Wt: 238.66 g/mol
InChI Key: ZWNKXYITQCAAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(6-chloro-1-benzofuran-3-yl)acetate is a benzofuran derivative characterized by a chlorine substituent at the 6-position of the benzofuran core and an ester functional group at the 3-position. The chlorine substituent enhances lipophilicity, which may influence bioavailability and binding affinity in biological systems.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

ethyl 2-(6-chloro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C12H11ClO3/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6-7H,2,5H2,1H3

InChI Key

ZWNKXYITQCAAGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=COC2=C1C=CC(=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Comparisons

The table below summarizes key structural differences among benzofuran derivatives:

Compound Name Substituents (Positions) Functional Group (Position) Key Structural Features
Ethyl(6-chloro-1-benzofuran-3-yl)acetate Cl (6) Ester (3) Planar benzofuran core
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid F (5), CH₃S (3), CH₃ (7) Carboxylic acid (2) Centrosymmetric dimers via O–H⋯O bonds
Ethyl(6-hydroxy-1-benzofuran-3-yl)acetate OH (6) Ester (3) Hydrogen-bonded sesquihydrate structure

Key Observations :

  • Substituent Effects: The chloro group at position 6 (target compound) is more electronegative than the methylsulfanyl group in the fluorinated analog but less electronegative than fluoro. This affects electron density distribution and dipole interactions.

Reaction Insights :

  • Chloro vs. Hydroxy Derivatives : The absence of a polar hydroxy group in the chloro compound may simplify purification (e.g., reduced need for hydrogen-bond-disrupting solvents).
  • Fluorinated Analog : The high yield (82%) in hydrolysis highlights the stability of methylsulfanyl and fluoro substituents under basic conditions.

Crystallographic and Physicochemical Properties

Crystal packing and intermolecular interactions differ significantly:

  • Fluorinated Analog : Forms centrosymmetric dimers via O–H⋯O hydrogen bonds (carboxylic acid group), enhancing thermal stability.
  • Hydroxy Derivative : Exists as a sesquihydrate with extensive O–H⋯O networks involving water molecules, increasing crystallinity.
  • Chloro Derivative (Predicted): Weaker intermolecular forces (van der Waals and dipole-dipole interactions) due to the lack of H-bond donors. This may result in lower melting points compared to hydroxy analogs but higher solubility in nonpolar solvents.

Pharmacological Implications

While direct bioactivity data for this compound are unavailable, trends from analogs suggest:

  • However, chlorine’s larger atomic radius compared to fluorine could introduce steric hindrance in target binding.
  • Hydroxy Substituent : Polar interactions via H-bonding may improve specificity but reduce bioavailability due to higher solubility in aqueous environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.